molecular formula C16H34O B8223535 2-Heptylnonan-1-ol CAS No. 25355-03-7

2-Heptylnonan-1-ol

Cat. No.: B8223535
CAS No.: 25355-03-7
M. Wt: 242.44 g/mol
InChI Key: OKPDIVZFFUVTNZ-UHFFFAOYSA-N
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Description

2-Heptylnonan-1-ol is an organic compound with the molecular formula C16H34O. It is a type of fatty alcohol, characterized by a long carbon chain with a hydroxyl group (-OH) at one end. This compound is known for its use in various industrial applications, particularly in the production of surfactants, lubricants, and plasticizers. It is a colorless liquid with a mild odor and is not soluble in water but can mix with most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylnonan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-heptylnonanoic acid methyl ester. This process typically uses lithium aluminum hydride (LiAlH4) as the reducing agent in a solvent like tetrahydrofuran (THF). The reaction is carried out under nitrogen stream and ice cooling, with the ester being added dropwise to the LiAlH4 suspension and stirred at low temperatures .

Industrial Production Methods: In industrial settings, this compound can be produced by the reaction of heptane with sodium hydroxide to form heptyl bromide, which is then reduced to yield the desired alcohol. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Heptylnonan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-heptylnonanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form hydrocarbons using strong reducing agents.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

2-Heptylnonan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Heptylnonan-1-ol involves its interaction with lipid membranes. Due to its amphiphilic nature, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The compound may also interact with specific molecular targets, such as enzymes involved in lipid metabolism .

Comparison with Similar Compounds

    Nonan-1-ol: A shorter chain fatty alcohol with similar properties but different applications.

    Decan-1-ol: Another fatty alcohol with a slightly longer chain, used in similar industrial applications.

    2-Heptylundecan-1-ol:

Uniqueness of 2-Heptylnonan-1-ol: this compound is unique due to its specific carbon chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers .

Properties

IUPAC Name

2-heptylnonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O/c1-3-5-7-9-11-13-16(15-17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPDIVZFFUVTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030997
Record name 2-Heptyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25355-03-7
Record name 2-Heptyl-1-nonanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801030997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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